![molecular formula C14H12Br2Hg B14733281 Bis[(4-bromophenyl)methyl]mercury CAS No. 10507-41-2](/img/structure/B14733281.png)
Bis[(4-bromophenyl)methyl]mercury
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis[(4-bromophenyl)methyl]mercury is an organomercury compound with the molecular formula C14H12Br2Hg It is characterized by the presence of two 4-bromophenyl groups attached to a central mercury atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Bis[(4-bromophenyl)methyl]mercury typically involves the reaction of mercury(II) acetate with 4-bromobenzyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like ethanol or methanol under reflux conditions. The product is then purified through recrystallization.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the toxic nature of mercury compounds.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, where the mercury center is oxidized to a higher oxidation state.
Reduction: The compound can be reduced to form mercury metal and the corresponding organic bromides.
Substitution: It can participate in nucleophilic substitution reactions where the bromine atoms are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium cyanide can be employed.
Major Products Formed:
Oxidation: Products include mercury oxides and brominated organic compounds.
Reduction: Products include elemental mercury and 4-bromotoluene.
Substitution: Products vary depending on the nucleophile used, such as 4-methoxybenzylmercury or 4-cyanobenzylmercury.
Scientific Research Applications
Bis[(4-bromophenyl)methyl]mercury has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-mercury bonds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in medicinal chemistry, although its toxicity poses significant challenges.
Industry: It is used in the development of materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of Bis[(4-bromophenyl)methyl]mercury involves its ability to form strong bonds with sulfur-containing biomolecules, such as proteins and enzymes. This interaction can disrupt normal biological functions, leading to toxic effects. The compound can also undergo redox reactions, influencing cellular oxidative stress pathways.
Comparison with Similar Compounds
Bis(phenyl)methylmercury: Similar structure but lacks the bromine atoms.
Bis(4-chlorophenyl)methylmercury: Contains chlorine atoms instead of bromine.
Bis(4-fluorophenyl)methylmercury: Contains fluorine atoms instead of bromine.
Uniqueness: Bis[(4-bromophenyl)methyl]mercury is unique due to the presence of bromine atoms, which can influence its reactivity and interactions with other molecules. The bromine atoms can also affect the compound’s electronic properties, making it distinct from its chlorinated or fluorinated analogs.
Properties
CAS No. |
10507-41-2 |
|---|---|
Molecular Formula |
C14H12Br2Hg |
Molecular Weight |
540.64 g/mol |
IUPAC Name |
bis[(4-bromophenyl)methyl]mercury |
InChI |
InChI=1S/2C7H6Br.Hg/c2*1-6-2-4-7(8)5-3-6;/h2*2-5H,1H2; |
InChI Key |
CEXWJWQZTMBYOH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C[Hg]CC2=CC=C(C=C2)Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





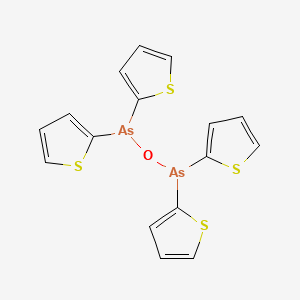
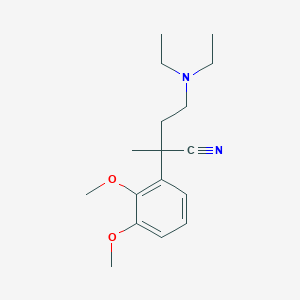
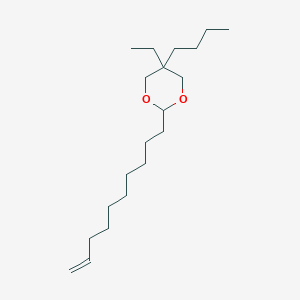
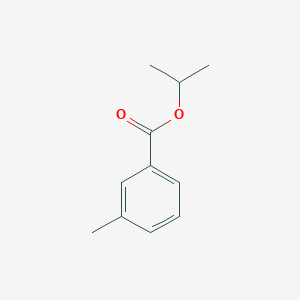
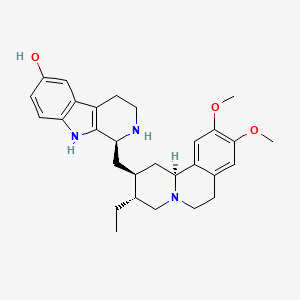
![1-N,2-N-bis[4-(4-propan-2-ylphenyl)-1,3-thiazol-2-yl]benzene-1,2-dicarboxamide](/img/structure/B14733238.png)
![1,2-Bis[3-ethoxy-4-hydroxy-5-(morpholin-4-ylmethyl)phenyl]ethane-1,2-diol](/img/structure/B14733246.png)



![(E)-N-(4-Bromophenyl)-1-[4-(hexyloxy)phenyl]methanimine](/img/structure/B14733263.png)
